diethyl 2-(1H-pyrrol-1-yl)pentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

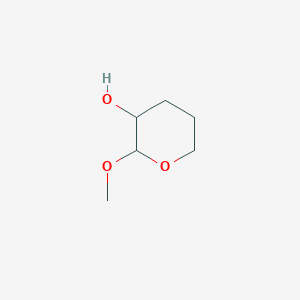

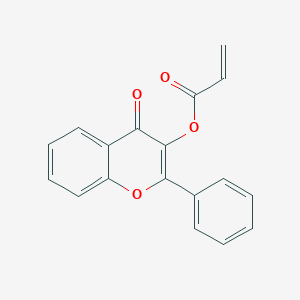

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate is an organic compound with the molecular formula C13H19NO4 It is a derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms in the pentanedioic acid chain is replaced by a pyrrole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethyl-2-(1H-Pyrrol-1-yl)pentandioat beinhaltet typischerweise die Reaktion von Diethylpentandioat mit Pyrrol unter bestimmten Bedingungen. Eine gängige Methode umfasst:

Ausgangsstoffe: Diethylpentandioat und Pyrrol.

Katalysatoren: Saure oder basische Katalysatoren können verwendet werden, um die Reaktion zu beschleunigen.

Reaktionsbedingungen: Die Reaktion wird üblicherweise unter Rückflussbedingungen mit einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt.

Reinigung: Das Produkt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Diethyl-2-(1H-Pyrrol-1-yl)pentandioat kontinuierliche Strömungsreaktoren umfassen, um die Ausbeute und Effizienz zu optimieren. Der Einsatz automatisierter Systeme stellt einheitliche Reaktionsbedingungen und eine hohe Reinheit des Endprodukts sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diethyl-2-(1H-Pyrrol-1-yl)pentandioat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Der Pyrrolring kann elektrophile Substitutionsreaktionen eingehen, wodurch verschiedene Substituenten in den Ring eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Elektrophile Reagenzien wie Halogene (Cl2, Br2) oder Nitriermittel (HNO3) können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Diethyl-2-(1H-Pyrrol-1-yl)pentandioat führen, während Reduktion Diethyl-2-(1H-Pyrrol-1-yl)pentandiol erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Diethyl-2-(1H-Pyrrol-1-yl)pentandioat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die Enzymwechselwirkungen und Stoffwechselwege betreffen.

Medizin: Die Erforschung seiner potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmender oder krebshemmender Eigenschaften, ist im Gange.

Industrie: Es wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Mechanismus, durch den Diethyl-2-(1H-Pyrrol-1-yl)pentandioat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Pyrrolring kann an π-π-Wechselwirkungen, Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, wodurch die biologische Aktivität der Verbindung beeinflusst wird. Die Estergruppen können hydrolysiert werden, wodurch aktive Metaboliten freigesetzt werden, die weiter mit biologischen Stoffwechselwegen interagieren.

Wirkmechanismus

The mechanism by which diethyl 2-(1H-pyrrol-1-yl)pentanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diethyl-2-(1H-Imidazol-1-yl)pentandioat: Ähnliche Struktur, jedoch mit einem Imidazolring anstelle eines Pyrrolrings.

Diethyl-2-(1H-Pyrrol-2-yl)pentandioat: Ähnliche Struktur, jedoch mit dem Pyrrolring, der an einer anderen Position angehängt ist.

Diethyl-2-(1H-Pyrrol-1-yl)butandioat: Ähnliche Struktur, jedoch mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit

Diethyl-2-(1H-Pyrrol-1-yl)pentandioat ist einzigartig aufgrund der spezifischen Positionierung des Pyrrolrings und der Länge der Kohlenstoffkette. Diese Strukturmerkmale beeinflussen seine Reaktivität und seine Wechselwirkungen mit anderen Molekülen, wodurch es sich von ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C13H19NO4 |

|---|---|

Molekulargewicht |

253.29 g/mol |

IUPAC-Name |

diethyl 2-pyrrol-1-ylpentanedioate |

InChI |

InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3 |

InChI-Schlüssel |

SKQZPYYDNOLPET-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)

![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)

![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)

![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)